molecular formula C7H6N2O5S B2557141 (Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid CAS No. 638136-37-5

(Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid

Cat. No.: B2557141
CAS No.: 638136-37-5
M. Wt: 230.19
InChI Key: PNQKUICMNNQEAK-IWQZZHSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid typically involves the condensation of thiazolidine-2,4-dione with an appropriate acylating agent under controlled conditions. The reaction may proceed through the formation of an intermediate, which is then further reacted to yield the final product. Common reagents used in the synthesis include acetic anhydride, acetic acid, and various catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as crystallization, filtration, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of various microorganisms makes it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is investigated for its anti-inflammatory and anticancer properties. It may serve as a lead compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it valuable for various applications.

Mechanism of Action

The mechanism of action of (Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to the death of microorganisms. In anti-inflammatory and anticancer applications, it may modulate signaling pathways and inhibit the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: A precursor in the synthesis of (Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid.

    Rosiglitazone: A thiazolidinedione used as an antidiabetic agent.

    Pioglitazone: Another thiazolidinedione with antidiabetic properties.

Uniqueness

This compound is unique due to its specific structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

2-[[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5S/c10-4(8-2-5(11)12)1-3-6(13)9-7(14)15-3/h1H,2H2,(H,8,10)(H,11,12)(H,9,13,14)/b3-1-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQKUICMNNQEAK-IWQZZHSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)NC(=O)C=C1C(=O)NC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(=O)O)NC(=O)/C=C\1/C(=O)NC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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